3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid
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Overview
Description
3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid is an organic compound that features a thiophene ring, a propanoic acid moiety, and a methylcarbamoylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thiophene Ring: The thiophene ring can be synthesized through the cyclization of a suitable diene with sulfur sources under acidic conditions.
Introduction of the Propanoic Acid Moiety: This can be achieved by reacting the thiophene derivative with a propanoic acid precursor under controlled conditions.
Addition of the Methylcarbamoylamino Group:
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for reaction conditions, and the employment of catalysts to improve yield and efficiency.
Chemical Reactions Analysis
Types of Reactions
3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group in the propanoic acid moiety can be reduced to form alcohols.
Substitution: The methylcarbamoylamino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule in enzyme inhibition studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
3-(Carbamoylamino)-3-thiophen-3-ylpropanoic acid: Lacks the methyl group in the carbamoylamino moiety.
3-(Methylcarbamoylamino)-3-furan-3-ylpropanoic acid: Contains a furan ring instead of a thiophene ring.
3-(Methylcarbamoylamino)-3-pyridin-3-ylpropanoic acid: Contains a pyridine ring instead of a thiophene ring.
Uniqueness
3-[(methylcarbamoyl)amino]-3-(thiophen-3-yl)propanoic acid is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness makes it valuable in specific applications where these properties are advantageous.
Properties
IUPAC Name |
3-(methylcarbamoylamino)-3-thiophen-3-ylpropanoic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O3S/c1-10-9(14)11-7(4-8(12)13)6-2-3-15-5-6/h2-3,5,7H,4H2,1H3,(H,12,13)(H2,10,11,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXTNCMCNGMKSTN-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(=O)NC(CC(=O)O)C1=CSC=C1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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